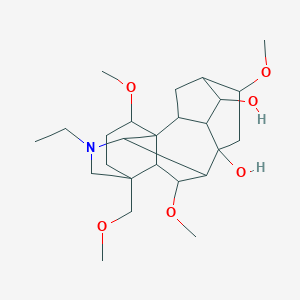

Chasmanine

Description

Primary Botanical Sources: Aconitum Species

The Aconitum genus, part of the Ranunculaceae family, is a significant source of diterpenoid alkaloids, including chasmanine. ebi.ac.ukthieme-connect.comresearchgate.net These plants are widely distributed in the north temperate zone. researchgate.net The alkaloid content in Aconitum species can vary depending on the species and habitat. rsc.org

Aconitum chasmanthum

Aconitum chasmanthum Stapf ex Holmes is a known source of this compound. cdnsciencepub.comiucr.orgsiddhacouncil.com This perennial herb is found in the subalpine and alpine zones of the Western Himalayas. siddhacouncil.com this compound was first isolated from the roots of Aconitum chasmanthum. iucr.org Other alkaloids isolated from this species include indaconitine (B600488), chasmaconitine, and chasmanthinine. researchgate.netsiddhacouncil.com

Aconitum episcopale

This compound has also been isolated from the roots of Aconitum episcopale Levl. nih.govacs.orgscilit.com Studies on the ethanol (B145695) extract of Aconitum episcopale roots have identified this compound as one of several feeding deterrents against insects like the red flour beetle (Tribolium castaneum). nih.govacs.orgscilit.com Other alkaloids isolated from Aconitum episcopale include crassicauline A, karacoline (B108831), sachaconitine, talatisamine, and yunaconitine (B1683533). acs.orgscilit.com

Interactive Data Table: Alkaloids Isolated from Aconitum episcopale with Antifeedant Activity against Tribolium castaneum

| Compound | EC₅₀ (ppm) |

| This compound | 297.0 |

| Talatisamine | 342.8 |

| Karacoline | 395.3 |

| Sachaconitine | 427.8 |

| Yunaconitine | 653.4 |

| Crassicauline A | 1134.5 |

Note: EC₅₀ values represent the effective concentration for 50% feeding reduction. acs.org

Aconitum geniculatum

Research on the ethanol extracts of the root of Aconitum geniculatum Flet has led to the isolation of this compound. ebi.ac.uk Along with this compound, other norditerpenoid alkaloids such as crassicauline A, indaconitine, and yunaconitine were also identified in this species. ebi.ac.uk

Aconitum crassicaule

Aconitum crassicaule is another Aconitum species from which this compound has been isolated. ebi.ac.ukmedchemexpress.commedchemexpress.cominvivochem.com Studies on the roots of Aconitum crassicaule have reported the isolation of this compound along with other diterpenoid alkaloids, including yunaconitine, crassicauline A, and crassicauline B. ebi.ac.ukthieme-connect.comscribd.com

Aconitum hemsleyanum

This compound has been identified among the diterpenoid alkaloids isolated from the roots of Aconitum hemsleyanum Pritz. ebi.ac.ukresearchgate.netjipb.net Research on this species has also reported the isolation of a new diterpenoid alkaloid, hemsleyanaine, along with known alkaloids like indaconitine and talatisamine. ebi.ac.ukjipb.net

Interactive Data Table: Selected Alkaloids Isolated from Aconitum hemsleyanum

| Compound |

| This compound |

| Hemsleyanaine |

| Indaconitine |

| Talatisamine |

| Yunaconitine |

ebi.ac.ukresearchgate.netjipb.net

This compound has also been reported in other Aconitum species such as Aconitum subcuneatum, Aconitum yesoense, Aconitum franchetii, Aconitum carmichaeli, and Aconitum balfourii. chromnet.netjournalofsopi.commdpi.comacademicjournals.org

Aconitum laeve

Aconitum laeve Royle is a plant species known to contain this compound. acgpubs.orgresearchgate.net Studies on the aerial parts of Aconitum laeve have led to the isolation of several C19-diterpenoid alkaloids, including this compound, alongside other compounds such as foresticine, neoline, and delvestine. acgpubs.orgresearchgate.net The identification of this compound from this plant is typically achieved through spectroscopic techniques, including EI-MS, HREI-MS, ¹H NMR, ¹³C NMR, HMQC, and HMBC. acgpubs.orgresearchgate.net Aconitum laeve is native to the North West Himalaya and is recognized as a rich source of diterpenoid and non-diterpenoid alkaloids. researchgate.net

Presence in Traditional Medicinal Formulations

Wen-Dan Decoction

Wen-Dan Decoction (WDD), also known as Wen Dan Tang, is a classical Chinese herbal formula traditionally used for various ailments, including gastrointestinal upset, cardiovascular issues, and mental disorders like insomnia, depression, and anxiety. researchgate.netnih.govmskcc.orgnih.gov Research suggests that this compound is one of the compounds present in Wen-Dan Decoction. Studies analyzing the composition of WDD have identified numerous active compounds, with this compound being implicated in modulating pathways related to cardiovascular health. A comprehensive analysis of WDD revealed 127 active compounds, and this compound was found to potentially contribute to improved endothelial function and reduced arterial stiffness and inflammation markers.

Mahuang-Fuzi-Xixin Decoction

Mahuang-Fuzi-Xixin Decoction (MFXD) is another traditional Chinese medicine formula. ebi.ac.uknih.govresearchgate.netfrontiersin.orgthieme-connect.de It is traditionally used for conditions such as colds, asthma, and allergic rhinitis. nih.govfrontiersin.org this compound has been identified as one of the bioactive compounds present in Mahuang-Fuzi-Xixin Decoction. nih.govresearchgate.net Research utilizing advanced techniques like stepwise frontal analysis coupled with affinity chromatography has revealed that this compound, along with other compounds like ephedrine, aconifine, and karakoline, can target the β₂-adrenoceptor, which is relevant to the treatment of asthma. nih.gov Molecular docking analysis has further indicated that this compound interacts with the β₂-AR through specific amino acid residues. nih.gov

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from natural sources, particularly Aconitum species and traditional formulations, often require advanced methodologies due to the complexity of the matrices. ebi.ac.ukcdnsciencepub.comslideshare.net

Low-Temperature Extraction Techniques

Low-temperature extraction techniques can be employed in the isolation of compounds like this compound, particularly to preserve labile functional groups. For instance, cold extraction using solvents such as methanol (B129727) at 4°C is a recommended approach to prevent degradation during the initial extraction phase from natural sources. While the concept of low-temperature extraction is generally applied to preserve sensitive compounds nih.govrsc.org, specific detailed protocols solely focusing on low-temperature extraction exclusively for this compound in academic research were not extensively detailed in the search results beyond the general recommendation for cold extraction to preserve lability.

Chromatographic Purification Strategies

Chromatographic methods are widely used for the purification of this compound from crude extracts. ebi.ac.ukcdnsciencepub.comebi.ac.uk Column chromatography, often utilizing stationary phases like silica (B1680970) gel or Sephadex LH-20, is a common technique for the initial purification of diterpenoid alkaloids, including this compound. cdnsciencepub.comebi.ac.uk Monitoring fractions via thin-layer chromatography (TLC) is a standard practice during this process. cdnsciencepub.com High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique frequently coupled with detection methods such as UV detection or mass spectrometry (MS) for both the purification and analysis of this compound. ebi.ac.ukebi.ac.uk HPLC-TOF/MS and HPLC-QQQ/MS/MS have been utilized to identify and quantify chemical constituents, including this compound, in complex mixtures like Mahuang-Fuzi-Xixin Decoction. ebi.ac.ukresearchgate.netebi.ac.uk Preparative TLC can also be used for careful purification of this compound and its derivatives. clockss.org

Column Chromatography (Silica Gel, Sephadex LH-20)

Column chromatography is a fundamental technique widely employed in the isolation and purification of natural products, including diterpene alkaloids like this compound, from complex plant extracts. Both silica gel and Sephadex LH-20 are commonly used stationary phases in the chromatographic separation of this compound in academic research.

Silica gel column chromatography is frequently utilized for the initial separation and fractionation of crude alkaloid mixtures based on differences in polarity mdpi.comnih.govmdpi.comresearchgate.net. Researchers have employed silica gel with various solvent systems to elute this compound. For instance, mixtures of cyclohexane (B81311) and acetone (B3395972) or chloroform (B151607) and acetone have been used for the column chromatographic separation of extracts from Aconitum carmichaeli, leading to the isolation of this compound mdpi.com. Another study on Aconitum laeve utilized silica gel column chromatography with an isocratic solvent system of acetone in n-hexane containing diethyl amine to obtain fractions containing this compound acgpubs.org. Silica gel chromatography has also been used in the synthesis of this compound analogues, employing solvent systems like ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in hexanes cdnsciencepub.comnih.gov.

Sephadex LH-20 column chromatography is another valuable technique, particularly useful for the separation of compounds based on molecular size and polarity, often used for further purification of fractions obtained from silica gel chromatography researchgate.netstudylib.net. Elution with solvents such as methanol or mixtures of chloroform and methanol are typical for Sephadex LH-20 chromatography in the context of diterpene alkaloid isolation researchgate.netstudylib.netnih.govscribd.com. Studies on Aconitum transsectum and Aconitum richardsonianum have successfully employed a combination of silica gel and Sephadex LH-20 column chromatography for the isolation and purification of various diterpenoid alkaloids, including this compound researchgate.nettiprpress.com.

Detailed research findings often involve reporting the solvent systems used, the stationary phase specifications (e.g., mesh size for silica gel), and the resulting fractions or isolated compounds. For example, in the isolation of this compound from Aconitum carmichaeli, column chromatography on silica gel using cyclohexane/acetone (8:1 → 4:1) yielded this compound mdpi.com.

Thin-Layer Chromatography (TLC) Monitoring

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of chromatographic separations, chemical reactions, and for the preliminary analysis of fractions during the isolation of compounds like this compound cdnsciencepub.comnih.govmdpi.comescholarship.orgebi.ac.uk. TLC provides a rapid and simple method to assess the complexity of a mixture, determine appropriate solvent systems for column chromatography, and check the purity of isolated compounds.

In the research involving this compound, TLC is routinely performed using precoated silica gel plates nih.govmdpi.comacgpubs.org. Visualization of the spots on TLC plates is commonly achieved using ultraviolet (UV) light at 254 nm, as many organic compounds absorb UV light nih.govmdpi.comacgpubs.org. Additionally, spraying agents like Dragendorff's reagent or ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain are frequently used, as they react with alkaloids and other organic compounds to produce colored spots, making them visible mdpi.comnih.govmdpi.comacgpubs.org.

TLC is used to monitor the fractions collected during column chromatography, allowing researchers to pool fractions that contain the target compound (this compound) and separate them from those containing impurities cdnsciencepub.commdpi.com. By comparing the retention factor (Rf) values of spots on the TLC plate with those of known standards (if available), researchers can tentatively identify the presence of this compound.

Moreover, TLC is crucial for monitoring the progress of chemical reactions involving this compound or in synthetic routes aiming to produce this compound or its derivatives cdnsciencepub.commdpi.comescholarship.orgresearchgate.net. By taking small aliquots from the reaction mixture at different time points and analyzing them by TLC, researchers can determine when the reaction is complete or if side products are forming mdpi.com.

Structure

3D Structure

Properties

CAS No. |

5066-78-4 |

|---|---|

Molecular Formula |

C25H41NO6 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1 |

InChI Key |

DBODJJZRZFZBBD-VMZXMEFXSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Chasmanine

Spectroscopic Approaches for Structural Confirmation

Spectroscopic techniques provide crucial data about the molecular structure of chasmanine. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework and connectivity. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and the presence of specific substructures. Infrared (IR) spectroscopy helps identify the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides insights into the chemical environment of different atoms and their connectivity. libretexts.org

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) provide details about neighboring protons. libretexts.orgoregonstate.edu Early ¹H NMR studies on this compound and its derivatives provided key information about the presence of methoxyl groups, an N-ethyl group, and protons associated with hydroxyl and acetate (B1210297) functionalities in derivatives. cdnsciencepub.comclockss.org

Interactive Table 1: Representative ¹H NMR Data for this compound Derivatives

| Chemical Shift (τ, ppm) | Multiplicity | Integration | Assignment (Derivative) | Notes | Source |

| 3.12, 3.73 | 2d, J=11 | 1H each | Vinylic H | clockss.org | |

| 4.59 | m | 1H | >CH-OAc | clockss.org | |

| 6.61, 6.71, 6.78 | 3s | 3H each | 3-OCH₃ | clockss.org | |

| 7.87, 7.93 | 2s | 3H | N-CO-CH₃ | clockss.org | |

| 7.99 | s | 3H | -O-CO-CH₃ | clockss.org | |

| 6.06 | s | 4H | -O-CH₂-CH₂-O- | Ethylene glycol acetal (B89532) derivative | clockss.org |

| 6.67, 6.73, 6.75 | 3s | 3H each | 3-OCH₃ | Ethylene glycol acetal derivative | clockss.org |

| 7.88, 7.94 | 2s | 3H | N-CO-CH₃ | Ethylene glycol acetal derivative | clockss.org |

| 5.71 | broad s | 1H | >CHBr | Bromoacetal derivative | clockss.org |

| 6.08 | m | 4H | -O-CH₂-CH₂-O- | Bromoacetal derivative | clockss.org |

| 6.63, 6.71 | 2s | 12H | 4-OCH₃ | Bromoacetal derivative | clockss.org |

| 7.85, 7.93 | 2s | 3H | N-CO-CH₃ | Bromoacetal derivative | clockss.org |

| 6.60, 6.67, 6.71, 6.82 | 4s | 3H each | 4-OCH₃ | Oxo-pyrothis compound derivative | clockss.org |

| 7.86, 7.95 | 2s | 3H | N-CO-CH₃ | Oxo-pyrothis compound derivative | clockss.org |

| 6.03 | broad s | 4H | -O-CH₂-CH₂-O- | Oxymercuration product derivative | clockss.org |

| 6.69, 6.71, 6.82 | 4s | 12H | 4-OCH₃ | Oxymercuration product derivative | clockss.org |

| 7.86, 7.96 | 2s | 3H | N-CO-CH₃ | Oxymercuration product derivative | clockss.org |

| 4.23 | t, J=3 | 1H | Vinylic H | clockss.org | |

| 6.67 | s | 9H | 3-OCH₃ | clockss.org | |

| 7.86, 7.92 | 2s | 3H | N-CO-CH₃ | clockss.org | |

| 5.04 | m | 2H | Vinylic H | Photoadduct derivative | clockss.org |

| 6.65, 6.70, 6.75 | 3s | 3H each | 3-OCH₃ | Photoadduct derivative | clockss.org |

| 7.86, 7.93 | 2s | 3H | N-CO-CH₃ | Photoadduct derivative | clockss.org |

| 4.72 | q, J=8 | ~H | >CH-OAc | clockss.org | |

| 6.63, 6.70, 6.72 | 3s | 3H each | 3-OCH₃ | clockss.org | |

| 7.83, 7.92 | 2s | 3H | N-CO-CH₃ | clockss.org | |

| 7.97 | s | 3H | O-CO-CH₃ | clockss.org | |

| 4.73 | q, J=8 | 1H | >C₉-OAc | Bromo derivative | clockss.org |

| 5.54 | t, J=3 | ~H | >CHBr | Bromo derivative | clockss.org |

| 6.62, 6.68, 6.69 | 3s | 3H each | 3-OCH₃ | Bromo derivative | clockss.org |

| 7.82, 7.92 | 2s | 3H | N-CO-CH₃ | Bromo derivative | clockss.org |

| 7.95 | s | 3H | -O-CO-CH₃ | Bromo derivative | clockss.org |

| 3.31, 3.21 | singlets | 3H each | OCH₃ | cdnsciencepub.com | |

| 3.28 | singlet | 6H | OCH₃ | cdnsciencepub.com | |

| 1.03 | triplet | 3H | N-ethyl CH₃ | cdnsciencepub.com | |

| 2.02, 1.97 | singlets | Acetyl CH₃ | Diacetate derivative | cdnsciencepub.com | |

| 1.99 | singlet | Acetyl CH₃ | Ketone monoacetate derivative | cdnsciencepub.com | |

| 5.43 | singlet, J=6 | 1H | Olefinic proton | Pyrothis compound | cdnsciencepub.com |

| 3.14, 3.28, 3.24, 3.21 | singlets | OCH₃ | Pyrothis compound | cdnsciencepub.com | |

| 1.04 | triplet | Imino-ethyl CH₃ | Pyrothis compound | cdnsciencepub.com | |

| 3.21, 3.30, 3.32 | singlets | OCH₃ | Demethylisopyrothis compound | cdnsciencepub.com | |

| 1.02 | triplet | Imino-ethyl CH₃ | Demethylisopyrothis compound | cdnsciencepub.com | |

| 5.67-5.91 | multiplet | Olefinic protons | Demethylisopyrothis compound | cdnsciencepub.com | |

| 3.29, 3.28, 3.22 | singlets | 3H each | OCH₃ | Demethoxyisopyrothis compound | cdnsciencepub.com |

| 1.02 | triplet | 3H | Imino-ethyl CH₃ | Demethoxyisopyrothis compound | cdnsciencepub.com |

| 6.03-5.78 | multiplet | Demethoxyisopyrothis compound | cdnsciencepub.com | ||

| 3.31 | singlet | 6 H | OCH₃ | cdnsciencepub.com | |

| 3.25 | singlet | 3H | OCH₃ | cdnsciencepub.com | |

| 3.21 | singlet | 3H | OCH₃ | cdnsciencepub.com | |

| 1.02 | triplet | cdnsciencepub.com | |||

| 6.12-5.75 | multiplet | cdnsciencepub.com | |||

| 2.02 | singlet | 3H | Acetate CH₃ | Diacetyl this compound | cdnsciencepub.com |

| 1.97 | singlet | 3H | Acetate CH₃ | Diacetyl this compound | cdnsciencepub.com |

| 3.30 | singlet | 3H | OCH₃ | Diacetyl this compound | cdnsciencepub.com |

| 3.28 | singlet | 3H | OCH₃ | Diacetyl this compound | cdnsciencepub.com |

| 3.22 | singlet | 6H | OCH₃ | Diacetyl this compound | cdnsciencepub.com |

| 1.05 | triplet | 3H | N-ethyl CH₃ | Diacetyl this compound | cdnsciencepub.com |

| 4.76 | poorly resolved triplet | 1H | Diacetyl this compound | cdnsciencepub.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal is characteristic of its hybridization state and electronic environment. libretexts.org Analysis of ¹³C NMR data for this compound, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps determine the number of methyl, methylene, methine, and quaternary carbons. rhhz.net This information is crucial for assembling the carbon framework of the complex diterpene structure.

Interactive Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Chemical Shift (δ, ppm) | Carbon Type | Assignment (Derivative) | Notes | Source |

| Data not explicitly provided in search results for specific carbons of this compound, but general ¹³C NMR analysis is mentioned. | cdnsciencepub.comrhhz.netresearchgate.net |

Two-dimensional NMR techniques provide correlations between different nuclei, which are essential for establishing connectivity and spatial relationships in complex molecules. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely used in the structural elucidation of diterpene alkaloids like this compound. ebi.ac.ukrhhz.netresearchgate.net COSY reveals coupled protons, HSQC/HMQC correlates protons with their directly attached carbons, HMBC shows correlations between protons and carbons separated by multiple bonds, and NOESY indicates spatial proximity between nuclei. These experiments allow for the assignment of signals and the confirmation of the proposed structure. ebi.ac.ukrhhz.net

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce structural features. For this compound, Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution EI-MS (HREI-MS) have been used to confirm its molecular formula (C₂₅H₄₁NO₆) and to study the fragmentation of the molecule and its derivatives. cdnsciencepub.comacgpubs.org Techniques like HPLC-TOF/MS and HPLC-QQQ/MS/MS have also been employed for the analysis of this compound in complex mixtures. ebi.ac.ukebi.ac.uk

Interactive Table 3: Representative Mass Spectrometry Data for this compound

| Type of MS | m/z | Assignment | Notes | Source |

| EI-MS / HREI-MS | 451.29338803 | Molecular Ion [M]⁺ | Calculated for C₂₅H₄₁NO₆ | nih.govuni.lu |

| MS/MS (Predicted) | 452.30068 | [M+H]⁺ Adduct | Predicted Collision Cross Section: 209.3 Ų | uni.lu |

| MS/MS (Predicted) | 474.28262 | [M+Na]⁺ Adduct | Predicted Collision Cross Section: 213.9 Ų | uni.lu |

| MS/MS (Predicted) | 469.32722 | [M+NH₄]⁺ Adduct | Predicted Collision Cross Section: 220.7 Ų | uni.lu |

| MS/MS (Predicted) | 490.25656 | [M+K]⁺ Adduct | Predicted Collision Cross Section: 206.9 Ų | uni.lu |

| MS/MS (Predicted) | 450.28612 | [M-H]⁻ Adduct | Predicted Collision Cross Section: 207.3 Ų | uni.lu |

Note: Predicted MS/MS data is based on computational analysis. uni.lu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule based on characteristic absorption frequencies of molecular vibrations. escholarship.org For this compound, IR spectroscopy has been used to confirm the presence of hydroxyl groups, indicated by broad absorption bands. cdnsciencepub.com The absence of carbonyl absorption in the IR spectrum of this compound is noted, indicating the lack of ester groups in the parent compound. cdnsciencepub.com IR spectra of this compound derivatives, such as acetates and benzoates, show characteristic carbonyl stretching frequencies. cdnsciencepub.comclockss.org

Interactive Table 4: Representative IR Spectroscopic Data for this compound and Derivatives

| Absorption Frequency (cm⁻¹) | Functional Group | Notes | Source |

| 3460, 3365, 3260 | OH (Hydroxyl) | cdnsciencepub.com | |

| 1113, 1095 | OCH₃ (Methoxyl) | cdnsciencepub.com | |

| 1625, 1730 | N-CO-CH₃, O-CO-CH₃, C=O | Acetylated/Benzoylated derivatives | clockss.org |

| 1620, 1725 | N-CO-CH₃, C=O | Acetylated/Benzoylated derivatives | clockss.org |

| 1618 | N-CO-CH₃ | Acetylated/Benzoylated derivatives | clockss.org |

| 3645, 3440 | OH | Hydroxylated derivatives | clockss.org |

| 1625, 1660 | N-CO-CH₃, C=O | clockss.org | |

| 1622, 1665, 1700 | N-CO-CH₃, C=C, C=O | clockss.org | |

| 1622 | N-CO-CH₃ | clockss.org | |

| 1625, 1710, 1745 | N-CO-CH₃, C=O, O-CO-CH₃ | Bromo derivative | clockss.org |

| 1655 | C=N (Azomethine) | Oxidized derivative | cdnsciencepub.com |

| 1761 | Five-membered cyclic ketone | Oxidized derivative | cdnsciencepub.com |

| 1752 | Five-membered cyclic ketone | Ketone monoacetate derivative | cdnsciencepub.com |

| 1727 | Acetate carbonyl | Ketone monoacetate derivative | cdnsciencepub.com |

| 3430 | OH | Pyrothis compound | cdnsciencepub.com |

| 1634 | C=C (Double bond) | Pyrothis compound | cdnsciencepub.com |

| 3410 | OH | Demethoxyisopyrothis compound | cdnsciencepub.com |

| 710, 690 | C=C (Double bond) | Demethoxyisopyrothis compound | cdnsciencepub.com |

| 1725, 1242 | Acetate | Diacetyl this compound | cdnsciencepub.com |

| 1718, 1600, 1583, 719 | Acetylbenzoylthis compound perchlorate | cdnsciencepub.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing unambiguous information about molecular structure, including bond lengths, angles, and stereochemistry. researchgate.net For chiral molecules like this compound, X-ray diffraction, specifically by analyzing anomalous dispersion (Bijvoet differences), allows for the determination of the absolute configuration, which specifies the 3D spatial arrangement of substituents at stereochemical centers. researchgate.net

Crystallographic Analysis of this compound Derivatives (e.g., 14α-benzoate hydrochloride)

The crystal and molecular structure and absolute configuration of this compound were definitively established through an X-ray crystal structure determination of its 14α-benzoate hydrochloride derivative. iucr.orgrsc.org This derivative was found to crystallize in the orthorhombic space group P2₁2₁2₁. iucr.org The structure was solved using direct methods and refined to low residual values (R = 0.048, Rw = 0.056), based on a significant number of observed reflections (2493 out of a total of 3542). iucr.org The use of a heavy atom or anomalous scattering from atoms present in the crystal (like chlorine in the hydrochloride salt) is crucial for determining absolute configuration via X-ray crystallography. researchgate.net

Determination of Stereochemical Centers

The crystallographic analysis of this compound 14α-benzoate hydrochloride provided the absolute configuration of the molecule. iucr.org The absolute configuration was determined to be 1S, 4S, 5R, 6R, 7R, 8R, 9R, 10R, 11S, 13R, 14S, 16S, 17R. iucr.org This detailed assignment of R/S descriptors to the numerous stereocenters within the complex ring system was a critical outcome of the X-ray study, resolving ambiguities from previous chemical and spectral analyses. iucr.orgwiley-vch.de

Intramolecular Hydrogen Bonding and Ring Conformation Analysis (e.g., Ring A Boat Form)

The X-ray crystallographic data also provided insights into the preferred conformations of the rings within the this compound structure and the presence of intramolecular interactions. The study revealed that Ring A in this compound 14α-benzoate hydrochloride is stabilized in a boat conformation. iucr.orgsemanticscholar.org This conformation is maintained by intramolecular hydrogen bonding. iucr.orgsemanticscholar.orgmdpi.comrsc.org Specifically, intramolecular hydrogen bonding involving the N-ethyl tertiary amine and the 1α-hydroxyl group plays a role in stabilizing the twisted-boat conformation observed in the A-ring of this compound and related norditerpenoid alkaloids. nih.govrsc.orgrsc.orgscispace.com This finding was consistent with observations in other related alkaloids like delphisine hydrochloride. iucr.org

Biosynthesis and Biogenetic Studies of Chasmanine

Enzymatic Pathways in Diterpenoid Alkaloid Biosynthesis

The initial steps in the biosynthesis of the diterpenoid backbone involve the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. mdpi.com These pathways produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of terpenoids. frontiersin.orgrsc.org IPP and DMAPP are then condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the diterpene precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgrsc.org

Following the formation of GGPP, diterpene synthases (diTPSs) catalyze the cyclization of GGPP to form various diterpene skeletons. researchgate.net In Aconitum species, key diterpene skeletons that serve as precursors for diterpenoid alkaloids include ent-copalyl diphosphate (ent-CPP) and ent-kaurene (B36324), and ent-atiserene. frontiersin.orgrsc.orgresearchgate.netresearchgate.net ent-CPP synthases (CPS) convert GGPP to ent-CPP. frontiersin.org Subsequently, ent-kaurene synthase-like proteins (KSLs) can cyclize ent-CPP to form ent-kaurene or ent-atiserene. researchgate.netresearchgate.net These diterpene skeletons then undergo further enzymatic modifications, including oxidation, hydroxylation, methylation, and amination, to form the complex diterpenoid alkaloid structures. nih.govmdpi.com Enzymes such as cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases are involved in these downstream modification steps. frontiersin.orgfrontiersin.org

Proposed Biogenetic Routes to the Chasmanine Skeleton

This compound belongs to the lycoctonine-type C19-diterpenoid alkaloids. rsc.orgwikipedia.org The biogenetic route to this type of alkaloid is thought to involve the rearrangement of a C20 diterpenoid precursor. rsc.orgresearchgate.net While the complete pathway to this compound is not fully elucidated, studies on related diterpenoid alkaloids in Aconitum and Delphinium species provide insights into the potential steps.

One proposed route suggests that lycoctonine-type alkaloids are formed from protoaconine-type precursors rather than directly from the atisine-type skeleton. rsc.org The amination of ent-kaurane-type diterpenes by enzymes like L-serine aminotransferase is proposed to lead to veatchine-type alkaloids, which can then rearrange to napelline-type alkaloids. rsc.org Similarly, amination of ent-atisane-type can lead to atisine-type alkaloids, which may rearrange to denudatine-type alkaloids. rsc.org While the precise rearrangements leading specifically to the this compound skeleton are still under investigation, the core diterpene skeletons (ent-kaurene and ent-atiserene) are considered the precursors for C19 and C18 norditerpenoid alkaloid biosynthesis. rsc.orgresearchgate.net

Biogenetic-inspired synthetic studies have also explored potential routes to the this compound skeleton, often involving the construction of key ring systems through reactions like C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization. researchgate.net The construction of the C/D ring system, a bicyclo[3.2.1]octane moiety, is a crucial aspect of synthesizing this compound and related alkaloids, and biogenetic considerations have influenced the design of synthetic strategies. nih.govmdpi.comcdnsciencepub.com

Identification of Key Biosynthetic Intermediates

Identifying specific intermediates in the biosynthesis of complex diterpenoid alkaloids like this compound is challenging due to the low abundance of these compounds and the complexity of the pathways. However, research on related diterpenoid alkaloids in Aconitum and Delphinium has shed light on some potential intermediates.

Studies have identified enzymes involved in the early steps of diterpenoid alkaloid biosynthesis that lead to the formation of cyclic diterpene skeletons like ent-kaurene and ent-atiserene, which are considered precursors. rsc.orgresearchgate.net Additionally, research on the biosynthesis of atisinium, another diterpenoid alkaloid found in Delphinium grandiflorum and Aconitum plicatum, has identified enzymes involved in the entry steps of the pathway, including terpene synthases, cytochrome P450s, and a reductase. nih.gov Atisinium is considered a potential intermediate in the biosynthesis of more complex diterpenoid alkaloids. nih.gov

While specific intermediates directly on the pathway to this compound have not been extensively reported, the identification of key enzymes and the proposed biogenetic routes suggest that intermediates with the core diterpene skeletons, undergoing successive oxidation, hydroxylation, methylation, and amination steps, are involved. frontiersin.orgnih.govmdpi.comrsc.org Synthetic studies aiming for biogenetic-type routes to this compound also highlight the importance of intermediates with specific ring systems and functional groups. researchgate.netcdnsciencepub.comclockss.org

Genetic Regulation of Diterpene Synthases

The biosynthesis of diterpenoid alkaloids is regulated at the genetic level, particularly concerning the enzymes involved in the pathway. Diterpene synthases (diTPSs) play a critical role in determining the type of diterpene skeleton produced, thus influencing the final alkaloid profile of the plant. researchgate.netresearchgate.net

Transcriptomic studies in Aconitum species have identified numerous candidate genes involved in diterpenoid alkaloid biosynthesis, including those encoding diterpene synthases, cytochrome P450s, O-methyltransferases, and acyltransferases. frontiersin.orgfrontiersin.org The expression levels of these genes can vary in different tissues and at different developmental stages, correlating with the accumulation of specific alkaloids. frontiersin.orgfrontiersin.orgcabidigitallibrary.org For instance, genes involved in diterpene skeleton formation tend to be highly expressed in flowers, while genes related to diterpenoid alkaloid skeleton formation and modification are more highly expressed in leaves and stems of Aconitum pendulum. frontiersin.orgfrontiersin.org

Research has also focused on the functional characterization of diTPSs in various Aconitum species, revealing a diversity of these enzymes that produce different diterpene scaffolds. researchgate.net The identification and characterization of ent-CPP synthases and KSLs that produce ent-kaurene and ent-atiserene are crucial for understanding the initial steps of diterpenoid alkaloid biosynthesis. researchgate.netresearchgate.net Furthermore, studies have investigated the role of regulatory elements, such as microRNAs (miRNAs), in controlling the expression of genes involved in terpenoid and diterpenoid alkaloid synthesis in Aconitum. mdpi.com

Understanding the genetic regulation of these enzymes provides insights into how plants control the production of these complex secondary metabolites and offers potential targets for metabolic engineering to modulate alkaloid content.

Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11972491 |

| Isopentenyl diphosphate (IPP) | 644903 |

| Dimethylallyl diphosphate (DMAPP) | 5281078 |

| Geranylgeranyl pyrophosphate (GGPP) | 5281031 |

| ent-Copalyl diphosphate (ent-CPP) | 13853409 |

| ent-Kaurene | 102401 |

| ent-Atiserene | 123033 |

| Atisinium | 178008 |

| Lycoctonine | 11972492 |

| Protoaconine | Not readily available on PubChem with a specific CID. |

| Veatchine | 102064 |

| Napelline | 119003 |

| Atisine | 104909 |

| Denudatine | 119056 |

| Aconitine (B1665448) | 36313 |

| Mesaconitine (B191843) | 102302 |

| Hypaconitine | 102300 |

| Crassicauline A | 119039 |

| Chasmanthinine | 119040 |

Interactive Data Table (Example based on gene expression data found):

While specific quantitative data for this compound biosynthesis genes across different tissues is not presented in a single table in the search results, the information allows for a conceptual representation of gene expression patterns. Below is an example of how such a table could be structured, based on the findings from Aconitum pendulum frontiersin.orgfrontiersin.org:

| Gene Category | Example Enzyme/Gene | Flower Expression Level | Leaf Expression Level | Stem Expression Level |

| Diterpene Skeleton Formation | ent-CPS, KSLs | High | Lower | Lower |

| Diterpenoid Alkaloid Modification | CYPs, OMTs, BAHD ATs | Lower | Higher | Higher |

Chemical Synthesis and Derivatization of Chasmanine

Total Synthesis Strategies

Early total syntheses of chasmanine, such as those developed by the Wiesner group in the 1970s, involved lengthy linear sequences. researchgate.net These initial approaches, while demonstrating the feasibility of constructing the this compound framework, highlighted the need for more efficient and convergent strategies. researchgate.net

Stereospecific and Regiospecific Approaches

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like this compound. Various methods have been developed to address this challenge.

A key stereospecific and regiospecific approach involves the addition of benzyl (B1604629) vinyl ether to an o-quinone intermediate. researchgate.netcdnsciencepub.comcapes.gov.br This o-quinone intermediate is often masked by a spirolactone group, a strategy developed by Deslongchamps. researchgate.netcdnsciencepub.comcapes.gov.br This method has been a main feature in more efficient syntheses of this compound, contributing to shorter synthetic routes compared to earlier methods. cdnsciencepub.comcdnsciencepub.com The addition of benzyl vinyl ether to the masked o-quinone can lead to adducts, which may exist as a mixture of epimers at the spirolactone carbon. cdnsciencepub.com

The "nordenudatine" route represents a synthetic strategy that has been explored for the synthesis of this compound and related diterpenoid alkaloids. cdnsciencepub.comclockss.org This route involves transforming an "aromatic intermediate" through a series of steps, including a photochemical method, to a "nordenudatine" intermediate. cdnsciencepub.comclockss.org While earlier implementations of this route were stereospecific, they were also lengthy. cdnsciencepub.comclockss.org Subsequent developments led to fundamentally different syntheses that were significantly shorter and more efficient, representing a considerable improvement in the synthetic strategy for polycyclic polysubstituted compounds like this compound. cdnsciencepub.comclockss.org The "nordenudatine" route has been shown to be superior to other routes, such as the "noratisine" route, in the synthesis of delphinine-type alkaloids. clockss.org

Benzyl Vinyl Ether Addition to Masked o-Quinone Intermediates

Photochemical Synthesis Methodologies

Photochemical reactions have been employed in the synthesis of this compound, particularly in earlier routes. researchgate.netcdnsciencepub.comcdnsciencepub.comiupac.orgcapes.gov.br For instance, a photochemical method was used in the construction of a key intermediate in one of the earlier total syntheses. cdnsciencepub.com While these photochemical approaches were successful in constructing the polycyclic skeleton with correct substituent positions, they were often less efficient compared to later developed methods. cdnsciencepub.comcdnsciencepub.com Improvements in synthetic strategy have led to processes that are considerably more efficient than earlier photochemical syntheses. cdnsciencepub.comcdnsciencepub.com

Convergent Strategies for Polycyclic Polysubstituted Skeletons

Convergent synthetic strategies aim to assemble complex molecules by coupling together pre-fabricated fragments, which can be more efficient than linear approaches. nih.govrsc.org For polycyclic polysubstituted skeletons like that of this compound, convergent approaches offer the potential to rapidly build structural complexity. While the provided search results specifically mention convergent strategies in the context of other diterpenoid alkaloids and polycyclic structures like polycyclic ethers and aromatic hydrocarbons, the principle of assembling complex ring systems from simpler building blocks is applicable to this compound synthesis as well. researchgate.netrsc.orgnih.govresearchgate.netrsc.org Radical-based convergent strategies have been employed for assembling complex polycyclic natural products featuring bridged ring systems. researchgate.net The development of efficient strategies for assembling the entire hexacycle of C18- and C19-norditerpenoid alkaloids, the class to which this compound belongs, represents a convergent approach. researchgate.net

Challenges and Advances in Scalable Synthesis

Scaling up the synthesis of complex natural products like this compound from laboratory-scale to larger quantities for potential applications presents several challenges. cpur.inpharmafeatures.comhuarenscience.comacsgcipr.orgescholarship.org These challenges include maintaining uniformity and quality across larger batches, preventing contamination, achieving reproducibility, and managing the cost of raw materials and specialized equipment. cpur.inpharmafeatures.comhuarenscience.com Complex reaction pathways and the need for precise control over multiple steps become more difficult to manage at scale. huarenscience.com Purification and isolation techniques that are effective at the laboratory scale may not be efficient or cost-effective for large-scale production. huarenscience.com

Advances in scalable synthesis methodologies, such as continuous flow synthesis and improved reaction engineering, are being explored to address these challenges in the synthesis of complex molecules. cpur.inpharmafeatures.comhuarenscience.comacsgcipr.org Developing cost-effective strategies and ensuring the economic viability of the synthesis are crucial for potential industrial production. huarenscience.com While specific details on the scalable synthesis of this compound were not extensively found, the general challenges and advances in scaling the synthesis of complex APIs and natural products are highly relevant. pharmafeatures.comhuarenscience.comacsgcipr.org

Synthetic Modification and Derivatization

Synthesis of Novel this compound Derivatives for Biological Evaluation

The synthesis of novel this compound derivatives often focuses on modifying the hydroxyl groups and the nitrogen atom within the molecule. These modifications can lead to compounds with altered physical, chemical, and biological properties.

Esterification is a common method for functionalizing the hydroxyl groups present in this compound. Acyl chlorides are frequently employed for this purpose due to their reactivity. savemyexams.comchemguide.co.uk The reaction between an alcohol and an acyl chloride typically proceeds at room temperature and is considered vigorous, producing an ester and hydrogen chloride gas. chemguide.co.uk This method is often preferred over using carboxylic acids for ester formation because it is generally faster and irreversible. savemyexams.comlibretexts.org

In the context of this compound, esterification with different acyl chlorides allows for the introduction of various acyl substituents onto the hydroxyl groups. Studies have shown that the secondary alcohol group at the C-14 position of this compound is generally more reactive in esterification reactions compared to the tertiary alcohol group at the C-8 position. nih.gov Careful control of reaction conditions, such as the rate of addition of the acyl chloride, temperature, and reaction time, is crucial to ensure the desired reaction occurs and to maximize the yield of specific derivatives. nih.gov

Research on chasmanthinine derivatives, which are structurally related to this compound, has demonstrated the utility of esterification with acyl chlorides to synthesize compounds with insecticidal activity. For example, a series of chasmanthinine derivatives were synthesized by esterification with different acyl chlorides, and their antifeedant activity was evaluated. nih.gov The introduction of different acyl groups at the C-14 position resulted in varying levels of activity. A compound with a thiophene (B33073) acyl group at C-14 showed particularly strong antifeedant activity. nih.gov

Here is an example of data that might be presented in such studies, illustrating the effect of different acyl substituents on biological activity:

| Derivative R Group (at C-14) | Antifeedant Activity (FR%) |

| Benzoyl | 46.17 |

| Propyl benzoyl | 28.61 |

| Cinnamoyl | 83.33 |

| Phenylacetyl | 39.62 |

| Thiophene acyl | 90.20 |

| Chlorothiophene acyl | 51.84 |

Note: FR% represents the feeding refusal rate, indicating antifeedant activity. Higher FR% indicates stronger activity.

This data suggests that the nature of the acyl group significantly influences the biological activity of the resulting derivative. nih.gov

N-alkylation of amines can be achieved through various methods, including reactions with alkyl halides or through reductive amination. organic-chemistry.org Recent advancements in catalysis have also enabled N-alkylation using alcohols as alkylating agents via borrowing hydrogen or hydrogen auto-transfer mechanisms, which are considered more environmentally friendly. rsc.orgbeilstein-journals.orgnih.gov These methods often utilize transition metal catalysts. beilstein-journals.orgnih.gov

While specific detailed research findings on the N-alkylation of this compound itself were not extensively found in the provided search results, the general principles of N-alkylation are applicable. Modification of the nitrogen atom in diterpene alkaloids can impact their interaction with biological targets, such as ion channels or enzymes. Studies on other alkaloid scaffolds have shown that N-alkylation can influence binding affinity and biological potency.

The synthesis of N-alkylated this compound derivatives would involve reacting this compound with an appropriate alkylating agent under suitable reaction conditions. The choice of alkylating agent and reaction conditions would depend on the desired alkyl group and the need for selectivity.

Research in this area would typically involve synthesizing a series of N-alkylated derivatives with varying alkyl chain lengths or functionalities and then evaluating their biological activities to establish structure-activity relationships.

| Alkylation Method | Alkylating Agent | Potential Impact on this compound Derivative Properties |

| Reaction with Alkyl Halides | R-X (X = Cl, Br, I) | Introduces alkyl group, forms quaternary ammonium (B1175870) salt if excess alkyl halide is used. |

| Reductive Amination | Aldehyde or Ketone + Reducing Agent | Introduces alkyl group via imine formation and reduction. |

| Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen) | R-OH + Catalyst | Environmentally friendly, produces water as byproduct. |

Further research is needed to specifically detail the synthesis and biological evaluation of N-alkylated this compound derivatives.

Molecular Mechanisms of Biological Activity of Chasmanine

Inhibition of Carboxylesterase (CES)

Carboxylesterases (CES) are enzymes that play a crucial role in the detoxification of various compounds, including insecticides, in insects. Inhibition of CES can disrupt these detoxification processes, leading to increased susceptibility to toxins or other biological effects. Chasmanine and its derivatives have been shown to interact with CES, contributing to their biological activity. nih.gov

Antifeedant Action Mediated by CES Inhibition

Studies have revealed a relationship between the antifeedant effect of this compound derivatives and their ability to inhibit carboxylesterase activity. nih.gov For instance, a specific derivative, referred to as compound 33, which features a thiophene (B33073) acyl group at the C-14 position of the Chasmanthinine core structure, demonstrated potent antifeedant activity against Spodoptera exigua. nih.govresearchgate.net Mechanism research indicated that this antifeedant effect was linked to the inhibition of CES. nih.govresearchgate.net

Comparative Antifeedant Activity Against Spodoptera exigua

| Compound | EC50 (mg/cm²) |

| Chasmanthinine | 0.11 |

| Compound 33 | 0.10 |

| Azadirachtin A | 0.08 |

Data derived from research on Chasmanthinine derivatives nih.gov.

Molecular Docking Studies on CES Binding Affinity

Molecular docking simulations have been employed to investigate the interaction and binding affinity of this compound derivatives with carboxylesterase. These studies provide insights into the specific structural features that contribute to the inhibitory effect. For compound 33, molecular docking confirmed that the thiophene acyl group is crucial for forming a strong binding interaction with CES. nih.govresearchgate.net Analysis of the binding poses revealed specific interactions, including a carbon-hydrogen bond between the C-hydroxyl group and Val98 in the active pocket. researchgate.net Furthermore, the hydrogen atom at the 14-position formed carbon-hydrogen interactions with Asp137 and Met308. researchgate.net Additional interactions involved the thiophene ring, which showed interaction with Phe355 and formed strong Pi-Sulfur interactions with Met308 and Phe354, as well as a Pi-Anion interaction with Asp137. researchgate.net These detailed interactions highlight the importance of specific functional groups and their positioning for effective binding to the CES active site.

Structural Features of Derivatives Enhancing CES Binding

Structure-activity relationship studies on this compound derivatives have explored how modifications to the core structure influence their biological activity, including CES inhibition and antifeedant effects. The position and nature of substituents, particularly at the C-14 position, appear to significantly impact activity. The secondary alcohol (C-14) hydroxyl group of this compound is relatively more reactive for esterification compared to the tertiary alcohol (C-8) hydroxyl groups. nih.gov The introduction of different acyl substituents at C-14 has been a focus of derivative synthesis. As noted, the presence of a thiophene acyl group at C-14 in compound 33 resulted in potent antifeedant activity linked to strong CES binding. nih.govresearchgate.net While not solely focused on CES binding, studies on derivatives with varying chain lengths at C-14 have also shown improved cytotoxicity, suggesting that structural modifications at this position are key to enhancing biological effects. nih.gov

Induction of Apoptosis in Cellular Models

Beyond enzyme inhibition, this compound and its derivatives have been observed to induce apoptosis, a form of programmed cell death, in certain cellular models. nih.gov This property is considered to contribute to their cytotoxic effects. nih.gov

Apoptotic Pathways in Insect Cell Lines (e.g., Sf9 Cells)

Research on this compound derivatives has included investigations into their ability to induce apoptosis in insect cell lines, such as Sf9 cells derived from Spodoptera frugiperda. nih.govresearchgate.net Sf9 cells are commonly used as a model for studying the cytotoxic effects of insecticides and the mechanisms of apoptosis in insects. nih.govd-nb.info While the specific apoptotic pathways triggered by this compound itself are not extensively detailed in the provided information, studies on a Chasmanthinine derivative, compound 10 (featuring a palmitoyl (B13399708) group at C-14), indicated that it could induce apoptosis in Sf9 cells. nih.govresearchgate.net

Studies on apoptosis in Sf9 cells induced by other compounds like Azadirachtin and Harmine have shed light on the potential pathways involved in insect cell apoptosis. These pathways can include the mitochondrial pathway, characterized by events such as the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, particularly Sf-Caspase-1, which is a key effector caspase in Sf9 cells. d-nb.infoplos.orgnih.govmdpi.comnih.gov Lysosomal pathways involving the release of cathepsins have also been implicated in apoptosis in Sf9 cells induced by certain toxins. nih.govmdpi.com While these studies provide a general understanding of apoptosis in Sf9 cells, further research is needed to fully elucidate the precise apoptotic pathways activated by this compound and its derivatives.

Correlation with Cytotoxic Properties

Cytotoxicity of Selected Compounds Against Sf9 Cells

| Compound | IC50 (μM) | Inhibition Rate at 100 μM (%) |

| Compound 10 | 12.87 | 94.88 |

| Compound 30 | Not specified | 52.79 |

| Azadirachtin A | 4.54 | 98.02 |

Data derived from research on Chasmanthinine derivatives nih.gov.

This compound is a diterpene alkaloid isolated from several Aconitum species nih.gov. Research has explored its potential biological activities, including effects on the cardiovascular system and liver in preclinical models.

Reduction of Liver Enzyme Levels Elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are common indicators of liver injury.nih.govaasld.orgtodaysveterinarypractice.comWhile the degree of elevation may not always correlate with the extent of injury, these enzymes are valuable in screening, diagnosing, and monitoring hepatobiliary disorders.nih.govaasld.orgStudies on hepatoprotective agents often evaluate their ability to reduce the levels of these enzymes in models of liver damage. For example, research on a polyherbal extract demonstrated a significant reduction in AST, ALT, and ALP levels in rats with ethanol-induced liver injury.jpionline.orgSimilarly, naringin (B1676962) has been shown to reduce elevated levels of ALT, AST, GGT, LDH, and ALP in various animal models of liver injury.nih.govAlthough the search results mention this compound in the context of liver enzymes in related genotypeschemistry-chemists.com, specific detailed research findings or data tables showing this compound's direct effect on reducing elevated liver enzyme levels in preclinical models were not explicitly provided.

Interactions with Neurotransmissional and Neuroprotective Pathways

This compound interacts with molecular targets in the nervous system, exhibiting a range of pharmacological effects. biosynth.com It functions through the modulation of signaling pathways often implicated in neuroprotection and neurotransmission. biosynth.com Studies indicate promising effects in neurodegenerative disease models, where it may contribute to neuroprotection and cognitive enhancement. biosynth.com Compounds including this compound, crassicauline A, and karacoline (B108831) from Aconitum carmichaelii have shown neuroprotective activity. bjmu.edu.cncapes.gov.br

Modulation of Signaling Cascades in the Nervous System

This compound's biological activity involves the modulation of signaling pathways within the nervous system. biosynth.com While the precise cascades modulated by this compound for all its effects are under investigation, its interaction with targets like the β2-adrenoceptor (β2-AR) suggests an influence on downstream signaling. β2-ARs are G protein-coupled receptors that, upon activation, typically stimulate adenylyl cyclase through Gs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgwikipedia.org This increase in cAMP can trigger various downstream effectors, including protein kinase A (PKA), which mediates numerous intracellular events. wikipedia.orgwikipedia.org The binding of ligands to β2-AR can induce conformational changes in the receptor, leading to sequential interactions with G proteins and subsequent activation of cellular signaling cascades. nih.gov

Potential for Neuroprotection and Cognitive Enhancement

Extensive studies suggest this compound has promising effects in neurodegenerative disease models, potentially contributing to neuroprotection and cognitive enhancement. biosynth.com Natural products, including diterpene alkaloids like this compound, have been investigated for their potential in treating neurological disorders. biosynth.com Specific compounds isolated from Aconitum carmichaelii, such as this compound, karacoline, and sachaconitine, have demonstrated neuroprotective activity. bjmu.edu.cncapes.gov.br

Specific Receptor Binding and Ligand Interactions

This compound has been identified as a bioactive compound that targets specific receptors, notably the β2-adrenoceptor. nih.gov

Targeting β2-Adrenoceptors (β2-AR)

This compound has been shown to target the β2-adrenoceptor (β2-AR). nih.gov Affinity chromatography studies have identified this compound as one of the bioactive compounds from Mahuang-Fuzi-Xixin Decoction (MFXD) that targets β2-AR. nih.gov Stepwise frontal analysis revealed that this compound exhibits an association constant of (4.60 ± 0.15) × 10⁴ M⁻¹ for the β2-AR. nih.gov

Table 1: Association Constants of Compounds Targeting β2-AR

| Compound | Association Constant (M⁻¹) | Method | Source |

| This compound | (4.60 ± 0.15) × 10⁴ | Stepwise Frontal Analysis | nih.gov |

| Ephedrine | (2.94 ± 0.02) × 10⁴ | Stepwise Frontal Analysis | nih.gov |

| Salbutamol | (4.75 ± 0.28) × 10⁴ | Stepwise Frontal Analysis | nih.gov |

| Terbutaline | (2.93 ± 0.15) × 10⁴ | Stepwise Frontal Analysis | nih.gov |

| Methoxyphenamine | (1.23 ± 0.03) × 10⁴ | Stepwise Frontal Analysis | nih.gov |

| Clorprenaline | (5.67 ± 0.38) × 10⁴ | Stepwise Frontal Analysis | nih.gov |

Molecular Docking and Identification of Key Amino Acid Interactions

Molecular docking analysis has been employed to investigate the interaction of this compound with the β2-AR. nih.govresearchgate.net These studies have demonstrated that this compound interacts with the β2-AR through a specific binding pocket. nih.govresearchgate.net Key amino acids involved in the interaction of this compound, along with other compounds targeting β2-AR from MFXD, within this pocket include Asn312, Asp113, Phe289, Trp286, Tyr316, and Val114. nih.govresearchgate.net Val114 is a highly conserved residue in the ligand binding pocket of β-adrenoceptors, and its replacement has been shown to significantly affect ligand binding. researchgate.net Molecular docking provides insights into the preferred orientation and potential binding affinity of a ligand to a target protein. wikipedia.orgmdpi.com

Inhibition of Volatile Sulfur Compounds (VSC) Activity

Research indicates that this compound may possess activity related to the inhibition of volatile sulfur compounds (VSCs). While detailed mechanisms are not extensively described in the available information, one source mentions "Effective inhibition of volatile sulfur compounds; potential use in oral health products" in relation to this compound's applications. VSCs, such as hydrogen sulfide (B99878) and methyl mercaptan, are known contributors to bad breath and are produced by certain oral bacteria. mdpi.commedicaljournalssweden.se The inhibition of VSC production can be achieved through various mechanisms, including the oxidation of thiol groups or the reduction of bacterial metabolic activity, as observed with other compounds like metal ions. medicaljournalssweden.se Further research is needed to fully elucidate the specific mechanism by which this compound may inhibit VSC activity.

Structure Activity Relationship Sar Studies of Chasmanine and Its Derivatives

Influence of Specific Functional Groups

The biological activity of diterpenoid alkaloids, including Chasmanine, is significantly influenced by the presence, position, and stereochemistry of functional groups such as hydroxyl, methoxyl, and ester groups attached to the aconitane (B1242193) skeleton researchgate.netmdpi.comontosight.airsc.orgnih.gov.

Impact of C-14 Hydroxy Group on Antifeedant Activity

Research on the antifeedant activity of diterpenoid alkaloids from Aconitum episcopale against the red flour beetle (Tribolium castaneum) has provided specific insights into the role of the C-14 hydroxyl group. In comparative studies, this compound, which possesses a hydroxyl group at C-14, showed obvious antifeedant effects nih.govmdpi.comscilit.com. In contrast, other diterpenoid alkaloids like yunaconitine (B1683533) and crassicauline A, which lacked a C-14 hydroxyl group, showed reduced or no significant antifeedant activities nih.govmdpi.com. This suggests that the presence of a hydroxyl group at the C-14 position may positively influence the antifeedant activity of these compounds nih.govmdpi.com.

Here is a table summarizing the antifeedant activity of this compound and related alkaloids against Tribolium castaneum:

| Compound | C-14 Hydroxyl Group | Antifeedant Activity (EC₅₀ ppm) |

| This compound | Present | 297.0 nih.govmdpi.comscilit.com |

| Talatisamine | Present | 342.8 nih.govmdpi.comscilit.com |

| Karacoline (B108831) | Present | 395.3 nih.govmdpi.comscilit.com |

| Sachaconitine | Present | 427.8 nih.govmdpi.comscilit.com |

| Yunaconitine | Absent | 653.4 scilit.com or Lacked activity nih.govmdpi.com |

| Crassicauline A | Absent | 1134.5 scilit.com or Lacked activity nih.govmdpi.com |

Significance of Ester Groups on Cytotoxicity (Comparative Studies with Aconitine-type Alkaloids)

Comparative studies with aconitine-type alkaloids, which are known for their significant toxicity and often bear ester groups at positions like C-8 and C-14, highlight the importance of these functional groups for cytotoxicity mdpi.comontosight.airsc.orgnih.govmdpi.comnih.gov. This compound, which typically lacks ester group substituents, has shown markedly weaker cytotoxicity compared to aconitine-type diterpenoid alkaloids containing two ester groups, such as aconitine (B1665448), crassicauline A, oxonitine, deoxyaconitine, hypaconitine, and mesaconitine (B191843) researchgate.netrsc.orgnih.govrsc.orgresearchgate.net. This suggests that the presence and number of ester groups have a significant influence on the cytotoxicity of diterpenoid alkaloids researchgate.netrsc.orgnih.gov. Specifically, ester groups at C8 and C14 are considered primarily responsible for the high toxicity of aconitine mdpi.comnih.gov. The de-esterification of aconitine-type diterpene alkaloids generally reduces their toxicity mdpi.com.

Here is a table comparing the cytotoxicity of this compound with selected aconitine-type alkaloids:

| Compound | Ester Groups Present | Cytotoxicity |

| This compound | No | Markedly weaker researchgate.netrsc.orgnih.govrsc.orgresearchgate.net |

| Aconitine | Yes (C-8, C-14) | Stronger researchgate.netrsc.orgnih.govrsc.orgresearchgate.net |

| Crassicauline A | Yes | Stronger rsc.orgnih.govrsc.orgresearchgate.net |

| Oxonitine | Yes | Stronger rsc.orgnih.govrsc.orgresearchgate.net |

| Deoxyaconitine | Yes | Stronger rsc.orgnih.govrsc.orgresearchgate.net |

| Hypaconitine | Yes | Stronger rsc.orgnih.govrsc.orgresearchgate.net |

| Mesaconitine | Yes | Stronger rsc.orgnih.govrsc.orgresearchgate.net |

Computational Approaches to SAR Analysis

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and Comparative Molecular Field Analysis (CoMFA), are valuable tools for analyzing and predicting the biological activities of compounds based on their chemical structures researchgate.netresearchgate.netdokumen.pub. While detailed QSAR and CoMFA studies specifically centered on this compound are not extensively reported in the provided search results, these approaches have been applied to diterpenoid alkaloids, including those structurally related to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity researchgate.netresearchgate.netfigshare.comebi.ac.uk. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify the molecular descriptors that are most influential in determining the observed activity researchgate.netfigshare.com. These models can then be used to predict the activity of new or untested compounds researchgate.netresearchgate.net. QSAR analysis has been performed on the toxicity of Aconitum alkaloids, examining the relationship between structural features and toxicity levels ebi.ac.uk. While this compound is mentioned in the context of isolated alkaloids in some studies involving QSAR analysis of diterpenoid alkaloids, specific QSAR models focused solely on this compound's various activities are not detailed researchgate.netfigshare.comebi.ac.uk. However, the application of QSAR to related diterpenoid alkaloids suggests its potential utility in understanding this compound's SAR rsc.orgresearchgate.netresearchgate.net.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that relates the biological activity of molecules to their 3D steric and electrostatic fields researchgate.netdokumen.pub. This method involves aligning a set of molecules and calculating the interaction energies between the molecules and probe atoms placed on a grid surrounding them researchgate.netdokumen.pub. The variations in these interaction energies are then correlated with the biological activity using partial least squares (PLS) regression researchgate.net. CoMFA models can provide contour maps that visually represent the regions in space where specific molecular properties (steric or electrostatic) are important for activity researchgate.netdokumen.pub. CoMFA has been used in studies involving diterpenoid alkaloids to analyze structure-activity relationships researchgate.netdokumen.pubscience.gov. The successful application of CoMFA to related compound series indicates its potential for providing detailed 3D SAR insights for this compound and its derivatives researchgate.netdokumen.pubscience.gov.

Rational Design of Analogs with Enhanced Biological Activity

Rational design involves creating new molecules with desired functionalities by predicting how structural changes will affect behavior, often based on known structures and physical models. wikipedia.org This approach is used to make calculated variations on existing compounds to enhance their activity or improve other properties. wikipedia.org

Targeted Chemical Modifications

Targeted chemical modifications of natural products like this compound are a key strategy in rational design to explore SAR and develop analogs with improved biological profiles. Based on SAR insights from related diterpenoid alkaloids, specific positions on the this compound core structure are targeted for modification.

For instance, modifications at the C-14 position with different ester substituents have been explored in Chasmanthinine derivatives to enhance antifeedant activity. nih.gov The length of alkyl chains at C-14 has been shown to impact activity, with a heptanoyl substituent showing high activity in one study. nih.gov The introduction of cycloalkane groups at this position also improved antifeedant effects. nih.gov The C-14 hydroxyl group in this compound is reported to be relatively more reactive in esterification reactions compared to the tertiary alcohol at C-8, which influences synthetic strategies for creating derivatives. nih.gov

While direct detailed examples of targeted modifications specifically on this compound beyond its isolation and structural characterization are not extensively provided in the search results, the principles applied to related aconitine-type alkaloids, such as modifications at C-8 and C-14, are indicative of the strategies that would be employed in the rational design of this compound analogs. researchgate.netnih.gov

Prediction of Bioactive Compounds using Computer-Aided Design

Computer-Aided Drug Design (CADD) plays a significant role in the rational design process by using computational methods to predict the potential activity of designed compounds before their synthesis and experimental testing. researchgate.netnih.gov This can help prioritize which analogs are most likely to exhibit desired biological activity, saving time and resources. symeres.com

CADD approaches relevant to the design of this compound analogs include structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov SBDD utilizes the 3D structure of a biological target (like a protein receptor or enzyme) to design ligands that will bind effectively. nih.govsymeres.com LBDD focuses on the properties of known active ligands to establish SAR and predict the activity of new compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, a type of LBDD, aim to build mathematical models that correlate chemical structure descriptors with biological activity. rsc.orgfigshare.com While detailed QSAR studies specifically for this compound were not found, the application of QSAR is suggested as a method to synthesize more potential active diterpenoid alkaloid derivatives. rsc.org

Molecular docking is another widely used CADD technique that predicts the binding mode and affinity of a ligand to a target protein. researchgate.netnih.govresearchgate.net This can provide insights into the molecular interactions driving the biological activity of this compound and its analogs, guiding the design of modified structures with improved binding characteristics. For example, molecular docking studies were used to understand the interaction of a Chasmanthinine derivative with carboxylesterase, revealing the importance of a thiophene (B33073) acyl group for strong binding. researchgate.net

Advanced Analytical Methodologies for Chasmanine Research

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for the separation of chasmanine from complex matrices, such as plant extracts, and for its subsequent quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diterpenoid alkaloids, including this compound. HPLC allows for the separation of this compound from other co-occurring alkaloids and matrix components based on their differential interactions with a stationary phase and mobile phase.

Various detection methods can be coupled with HPLC to enhance sensitivity and selectivity. While specific detailed applications for this compound with all possible detectors were not exhaustively detailed in the search results, studies on related Aconitum alkaloids illustrate the common approaches. UV detection, often at wavelengths around 230 nm or 238 nm, has been employed for the quantification of aconitine (B1665448) in Aconitum samples, indicating its potential applicability for this compound if it possesses a suitable chromophore. uni.lu Evaporative Light Scattering Detection (ELSD) coupled with HPLC has also been established for the quantification of aminoalcohol-diterpenoid alkaloids, demonstrating its utility for compounds that may lack strong UV absorbance. The choice of stationary and mobile phases in HPLC is critical for achieving optimal separation of complex alkaloid mixtures.

HPLC, particularly when coupled with sensitive detectors, is a popular method for the detection and potential quantification of diterpenoid alkaloids.

The hyphenated technique of High-Resolution Liquid Chromatography coupled with Mass Spectrophotometry, such as UHPLC-Q-TOF-MS/MS or UHPLC-Q-Exactive-MS/MS, represents a powerful approach for the comprehensive analysis of this compound in complex samples. This methodology combines the high separation efficiency of UHPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS/MS. nih.govjkchemical.cominvivochem.cn

UHPLC-Q-TOF-MS/MS allows for the rapid identification and tentative characterization of numerous chemical components, including this compound, in plant extracts based on their accurate mass and characteristic tandem mass fragmentation patterns. nih.govjkchemical.com This is particularly valuable for the analysis of traditional medicinal plant extracts which contain a diverse array of compounds. nih.govjkchemical.com The high resolving power of HRMS provides precise mass-to-charge ratio (m/z) values, enabling the determination of elemental compositions and aiding in the identification of known and potentially new related alkaloids. nih.govjkchemical.cominvivochem.cnnih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are essential for the definitive determination of the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced two-dimensional (2D) NMR techniques, is a cornerstone for the structural elucidation of diterpenoid alkaloids like this compound. nih.govuni.lunih.govuni.luctdbase.orgnih.gov Techniques such as 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HSQC, HMBC, and NOESY provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. nih.govctdbase.orgnih.gov

Specifically, 2D NMR experiments like HMBC and NOESY are invaluable for assigning NMR signals and confirming structural features. HMBC correlations can link protons to carbons several bonds away, helping to establish the carbon skeleton and the positions of substituents. NOESY experiments reveal spatial proximities between protons, which is crucial for determining the relative stereochemistry and preferred conformations of the rigid cage-like structure of this compound. nih.govmetabolomicsworkbench.org202.4.186 For instance, NOESY correlations have been used to suggest the orientation of methoxy (B1213986) groups and to understand the conformations of the A/E ring system in this compound and related norditerpenoid alkaloids. nih.govmetabolomicsworkbench.org202.4.186 Comparison of observed NMR data with reported values for this compound and its derivatives is a standard approach for identification and structural confirmation. nih.govctdbase.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) plays a vital role in determining the accurate molecular weight and elemental composition of this compound. This information is fundamental for confirming the molecular formula of the isolated compound and for identifying known or novel derivatives. nih.govjkchemical.cominvivochem.cnnih.govnih.govuni.lu HRMS, often coupled with chromatographic techniques (as discussed in 7.1.2), provides highly accurate mass measurements that can be used to calculate the exact mass of the molecule and its fragments. nih.govjkchemical.cominvivochem.cn This precision is particularly important for complex natural products where multiple compounds might have similar nominal masses. The fragmentation patterns observed in HRMS/MS experiments provide additional structural information, aiding in the identification process. nih.govjkchemical.com

Advanced NMR Experimentation (e.g., 2D NMR, NOESY)

Affinity-Based Chromatographic Methods

Affinity chromatography is an advanced chromatographic technique that utilizes the specific binding interaction between a molecule of interest and a ligand immobilized on a stationary phase. This method has been applied in the study of this compound to investigate its interaction with biological targets. cenmed.comtcmsp-e.comnih.gov

In one application, affinity chromatography coupled with stepwise frontal analysis was employed to study the binding of this compound to the β2-adrenoceptor. cenmed.comtcmsp-e.comnih.gov This involved immobilizing the β2-adrenoceptor on a chromatographic stationary phase. cenmed.comtcmsp-e.com By using stepwise frontal analysis on this immobilized receptor column, researchers were able to determine the association constants representing the binding affinity between this compound and the receptor. cenmed.comtcmsp-e.com This demonstrates the utility of affinity-based methods for screening and evaluating the interaction of natural products like this compound with specific biological targets. cenmed.comtcmsp-e.comnih.gov

Association Constants of this compound and Other Compounds with β2-Adrenoceptor determined by Stepwise Frontal Analysis cenmed.comtcmsp-e.com

| Compound | Association Constant (M⁻¹) |

| This compound | (4.60 ± 0.15) × 10⁴ |

| Ephedrine | (2.94 ± 0.02) × 10⁴ |

| Salbutamol | (4.75 ± 0.28) × 10⁴ |

| Terbutaline | (2.93 ± 0.15) × 10⁴ |

| Methoxyphenamine | (1.23 ± 0.03) × 10⁴ |

| Clorprenaline | (5.67 ± 0.38) × 10⁴ |

This table illustrates how affinity chromatography can provide quantitative data on the binding interactions of this compound. cenmed.comtcmsp-e.com

Stepwise Frontal Analysis Coupled with Affinity Chromatography

Stepwise Frontal Analysis (SFA) coupled with Affinity Chromatography (AC) is a powerful technique used to study the interactions between a ligand and an immobilized target, such as a receptor or enzyme. Affinity chromatography utilizes the specific and reversible binding affinity between a target molecule and a ligand immobilized on a stationary phase microbenotes.comnih.gov. SFA, in this context, involves continuously loading solutions of increasing ligand concentration onto the affinity column. As the ligand concentration increases, it progressively saturates the binding sites on the immobilized target. By monitoring the breakthrough curves at different ligand concentrations, information about binding kinetics and affinity constants can be obtained nih.govnih.gov.